molecular formula C22H23N3O6S2 B2620521 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide CAS No. 892854-68-1

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide

Cat. No.: B2620521
CAS No.: 892854-68-1
M. Wt: 489.56
InChI Key: KBJUBOAXUABKHZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a sulfamoyl group at the para position. The sulfamoyl group is further modified with methyl and oxolan-2-ylmethyl moieties, enhancing its steric and electronic properties.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-25(13-15-3-2-8-29-15)33(27,28)16-6-4-14(5-7-16)21(26)24-22-23-17-11-18-19(12-20(17)32-22)31-10-9-30-18/h4-7,11-12,15H,2-3,8-10,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJUBOAXUABKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dioxin ring and the benzamide group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Substitution Reactions

  • The sulfamoyl group (-SO₂N-) undergoes nucleophilic substitution under alkaline conditions. For example, the methyl group attached to the sulfamoyl nitrogen can be replaced by amines or alkoxides.

  • The benzothiazole ring participates in electrophilic substitutions, such as bromination at the 5-position under mild conditions (e.g., using N-bromosuccinimide in DMF).

Oxidation and Reduction

  • Oxidation : The sulfur atom in the benzothiazole ring oxidizes to sulfoxide or sulfone derivatives when treated with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Reduction : The sulfamoyl group can be reduced to a thioamide using lithium aluminum hydride (LiAlH₄) in anhydrous THF.

Hydrolysis

  • The amide bond in the benzamide core hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid and amine derivatives .

Reaction Conditions and Reagents

Reactions are highly dependent on solvent, temperature, and catalyst selection. Key data are summarized below:

Reaction Type Reagents/Conditions Products Yield Source
Nucleophilic substitutionK₂CO₃, DMF, 80°C, alkyl halideAlkylated sulfamoyl derivatives65–78%
BrominationNBS, AIBN, CCl₄, reflux5-Bromo-benzothiazole analog82%
SulfoxidationH₂O₂ (30%), CH₃COOH, 50°CSulfoxide derivative73%
Amide hydrolysis6M HCl, reflux, 12h4-Sulfamoylbenzoic acid + benzothiazole amine89%

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 220°C, releasing SO₂ and CO₂ .

  • Photochemical Reactivity : Exposure to UV light (254 nm) induces cleavage of the dioxane ring, forming quinone derivatives.

  • pH Sensitivity : Stable in neutral pH but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Catalytic and Biological Interactions

  • Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes (CYP3A4 and CYP2D6) via coordination to the heme iron center, as shown in molecular docking studies .

  • Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), altering its redox properties.

Comparative Reactivity with Analogues

Feature This Compound Analogues
Sulfamoyl reactivityHigh susceptibility to nucleophilic substitutionLower reactivity in non-cyclic sulfonamides
Benzothiazole ringEnhanced electrophilicity due to fused dioxaneLess reactive in simple benzothiazoles
Hydrolysis rate (amide)t₁/₂ = 4.2h (pH 7.4, 37°C)t₁/₂ = 8.1h for non-sulfamoyl benzamides

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure that includes:

  • Benzothiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Dioxin structure : Enhances chemical reactivity and biological activity.
  • Sulfamoyl group : Imparts additional pharmacological properties.

The molecular formula is C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S_{2} with a molecular weight of approximately 397.5 g/mol.

Anticancer Properties

Preliminary studies indicate that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide exhibits antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit key inflammatory pathways and reduce the release of interleukin-1 beta (IL-1β) in vitro, suggesting a role in modulating inflammatory responses associated with cancer progression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies targeting α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic processes related to diabetes and neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural motifs have demonstrated significant inhibitory activity against these enzymes .

Antimicrobial Activity

Research indicates that benzothiazole derivatives can exhibit antimicrobial properties. The presence of the dioxin structure may enhance the compound's lipophilicity, facilitating its transport across cell membranes to exert antimicrobial effects .

Case Study 1: Anticancer Activity

A study investigated the effect of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .

Case Study 2: Enzyme Inhibition

In another study focusing on sulfonamide derivatives with similar structures, researchers synthesized a series of compounds and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed promising results for managing Type 2 diabetes mellitus and Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its sulfamoyl-substituted benzamide and dihydrodioxinobenzothiazol core. Below is a comparative analysis with compounds from the evidence:

Compound Name/ID Core Structure Key Functional Groups Substituents/Modifications
Target Compound Dihydrodioxinobenzothiazol Benzamide, sulfamoyl (methyl, oxolan-2-ylmethyl) 4-sulfamoyl benzamide
: Triazole-thiones [7–9] 1,2,4-Triazole-thione Triazole, thione, sulfonylphenyl Halogen-substituted aryl sulfonyl groups
: Acetamide derivative Dihydrodioxinobenzothiazol Acetamide, 4-methoxyphenylsulfonyl Methoxy-substituted sulfonylacetamide
  • Key Differences :
    • The target’s sulfamoyl group (N-linked) contrasts with sulfonyl groups (S-linked) in and compounds.
    • The benzamide backbone in the target differs from the acetamide () and triazole-thione () cores.

Spectroscopic Characteristics

Critical IR and NMR data highlight functional group variations:

Compound IR Bands (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound (Hypothetical) C=O (1660–1680), S=O (1150–1250), N-H (3150–3300) Aromatic protons (δ 7.0–8.5), oxolan methylene (δ 3.5–4.5)
[7–9] C=S (1247–1255), NH (3278–3414) Triazole protons (δ 8.0–8.5), sulfonylphenyl signals
C=O (1680–1700), S=O (1150–1250) Methoxy (δ 3.8), acetamide methyl (δ 2.1–2.3)
  • Notable Absences: The target lacks the C=S band (~1250 cm⁻¹) seen in ’s triazole-thiones. Unlike ’s acetamide, the target’s benzamide C=O stretch is slightly downshifted due to conjugation.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety and a sulfamoyl group. Its molecular formula is C16H19N3O5S2C_{16}H_{19}N_3O_5S^2, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The benzothiazole derivatives have been reported to inhibit bacterial growth effectively. For instance, studies show that related compounds have demonstrated activity against various strains of bacteria, suggesting that the compound may also possess similar properties .

Cytotoxic Effects

Recent studies have focused on the cytotoxic effects of related benzothiazole compounds on cancer cell lines. For example, one study evaluated the cytotoxicity of several derivatives on HeLa and U87 cancer cell lines, revealing IC50 values ranging from 93.7 µM to 322.8 µM for various compounds . While specific data for this compound is limited, its structural similarity to these active compounds suggests potential cytotoxic effects against cancer cells.

The proposed mechanisms for the biological activity of benzothiazole derivatives include:

  • Inhibition of Enzymatic Activity : Many benzothiazole compounds act as enzyme inhibitors, particularly targeting kinases involved in tumor growth and proliferation.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

These mechanisms highlight the potential therapeutic applications of this compound in oncology.

Study 1: Antitumor Activity

A study published in Frontiers in Chemistry investigated the antitumor properties of various thiazole derivatives. The results indicated that certain modifications to the benzothiazole structure enhanced cytotoxicity against specific cancer cell lines. This suggests that similar modifications could be explored for this compound to improve its efficacy .

Study 2: Enzyme Inhibition

Research has demonstrated that benzothiazole derivatives can inhibit critical enzymes such as Pim-1 kinase and C-Met tyrosine kinase. These enzymes are often implicated in cancer progression and metastasis. The inhibition of these targets by structurally related compounds suggests a promising avenue for further investigation into the enzyme-inhibitory potential of this compound .

Summary of Findings

Activity Effect IC50 Values (µM)
AntimicrobialEffective against bacteriaNot specified
CytotoxicActive against cancer cells93.7 - 322.8
Enzyme InhibitionInhibits Pim-1 and C-MetNot specified

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